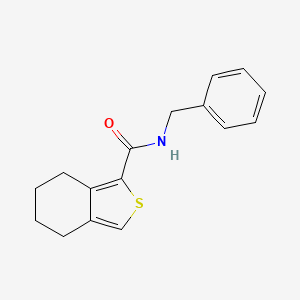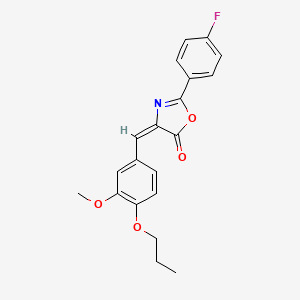![molecular formula C30H32N2O4 B11513120 5'-(2,4-Dimethoxyphenyl)-1',4',5',6'-tetrahydrospiro[cyclooctane-1,2'-pyrano[4,3-A]4,7-phenanthrolin]-4'-one](/img/structure/B11513120.png)
5'-(2,4-Dimethoxyphenyl)-1',4',5',6'-tetrahydrospiro[cyclooctane-1,2'-pyrano[4,3-A]4,7-phenanthrolin]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(2,4-Dimethoxyphenyl)-1’,4’,5’,6’-tetrahydrospiro[cyclooctane-1,2’-pyrano[4,3-A]4,7-phenanthrolin]-4’-one is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include methoxy groups and a spiro-connected cyclooctane ring
Preparation Methods
The synthesis of 5’-(2,4-Dimethoxyphenyl)-1’,4’,5’,6’-tetrahydrospiro[cyclooctane-1,2’-pyrano[4,3-A]4,7-phenanthrolin]-4’-one typically involves a multi-step process. One common synthetic route starts with the preparation of the key intermediate, which is then subjected to a series of cyclization and functionalization reactions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
5’-(2,4-Dimethoxyphenyl)-1’,4’,5’,6’-tetrahydrospiro[cyclooctane-1,2’-pyrano[4,3-A]4,7-phenanthrolin]-4’-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action in various biological systems .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
When compared to other similar compounds, 5’-(2,4-Dimethoxyphenyl)-1’,4’,5’,6’-tetrahydrospiro[cyclooctane-1,2’-pyrano[4,3-A]4,7-phenanthrolin]-4’-one stands out due to its unique spirocyclic structure and the presence of methoxy groups. Similar compounds include other spirocyclic molecules and those with methoxy substituents, such as 5-(3,4-Dimethoxyphenyl)-1,3-cyclohexanedione and 5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C30H32N2O4 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)spiro[5,6-dihydro-1H-pyrano[4,3-a][4,7]phenanthroline-2,1'-cyclooctane]-4-one |
InChI |
InChI=1S/C30H32N2O4/c1-34-19-10-11-21(25(17-19)35-2)28-27-22(18-30(36-29(27)33)14-6-4-3-5-7-15-30)26-20-9-8-16-31-23(20)12-13-24(26)32-28/h8-13,16-17,28,32H,3-7,14-15,18H2,1-2H3 |
InChI Key |
DAQWXHBPCMSDGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CC4(CCCCCCC4)OC3=O)C5=C(N2)C=CC6=C5C=CC=N6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-oxo-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11513073.png)
![2-Tert-butyl-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11513075.png)

![5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B11513087.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methylphenyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11513088.png)
![N-[4-(7,7-dimethyl-2,4,9-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B11513096.png)
![(E)-[Amino(1,2,4-oxadiazol-3-YL)methylidene]amino 2-phenylacetate](/img/structure/B11513099.png)
![N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B11513107.png)
![methyl 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxylate](/img/structure/B11513110.png)
![6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine](/img/structure/B11513118.png)
![N-(3-chlorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11513123.png)
